molecular formula C12H14N2O2 B13477858 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B13477858
M. Wt: 218.25 g/mol
InChI Key: KSLUBVCSCAQAAF-UHFFFAOYSA-N
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Description

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the use of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyridine in the presence of a catalyst such as iodine in ethanol. This reaction yields highly functionalized imidazo[1,2-a]pyridine derivatives with excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is not well-documented. its biological activity is likely due to interactions with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-5-4-8(11(15)16)6-10(14)13-9/h4-7H,1-3H3,(H,15,16)

InChI Key

KSLUBVCSCAQAAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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